Usp28-IN-2

Description

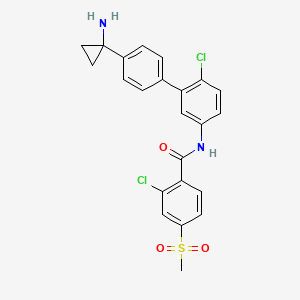

Structure

3D Structure

Propriétés

Formule moléculaire |

C23H20Cl2N2O3S |

|---|---|

Poids moléculaire |

475.4 g/mol |

Nom IUPAC |

N-[3-[4-(1-aminocyclopropyl)phenyl]-4-chlorophenyl]-2-chloro-4-methylsulfonylbenzamide |

InChI |

InChI=1S/C23H20Cl2N2O3S/c1-31(29,30)17-7-8-18(21(25)13-17)22(28)27-16-6-9-20(24)19(12-16)14-2-4-15(5-3-14)23(26)10-11-23/h2-9,12-13H,10-11,26H2,1H3,(H,27,28) |

Clé InChI |

MUPIRUJKOJAAJO-UHFFFAOYSA-N |

SMILES canonique |

CS(=O)(=O)C1=CC(=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)C3=CC=C(C=C3)C4(CC4)N)Cl |

Origine du produit |

United States |

Foundational & Exploratory

Usp28-IN-2: A Technical Guide to its Mechanism of Action in Cancer Cells

Core Mechanism of Action: Destabilization of the c-MYC Oncoprotein

The primary mechanism of action of Usp28-IN-2 is the direct inhibition of the enzymatic activity of USP28.[1] USP28 functions to counteract the ubiquitin-proteasome system, a cellular machinery for protein degradation. In many cancers, USP28's key substrate is the potent transcription factor and oncoprotein, c-MYC.[2][3][4]

The process is as follows:

-

Ubiquitination: The F-box protein FBW7, a component of an SCF-type ubiquitin ligase complex, recognizes and poly-ubiquitinates c-MYC.[2] This "marks" c-MYC for destruction.

-

Deubiquitination (Stabilization): USP28 binds to the FBW7/c-MYC complex and removes the ubiquitin chains from c-MYC.[2] This deubiquitination "rescues" c-MYC from degradation, thereby stabilizing the protein and allowing it to drive oncogenic transcription, cell proliferation, and tumor growth.[2][5]

-

Inhibition by this compound: this compound binds to and inhibits USP28.[1] This prevents the deubiquitination of c-MYC. Consequently, ubiquitinated c-MYC is rapidly recognized and degraded by the 26S proteasome.[1] The resulting depletion of cellular c-MYC levels leads to reduced proliferation and viability in c-MYC-dependent cancer cells.[2][6]

Expanded Role in Destabilizing Other Oncogenic Factors

USP28's role is not limited to c-MYC. In specific cancer types, notably squamous cell carcinomas (SCC), USP28 is crucial for stabilizing a broader set of oncogenic transcription factors.[7][8] Genetic or chemical inhibition of USP28 leads to the degradation of:

-

c-JUN: A component of the AP-1 transcription factor complex involved in cell proliferation and survival.[5][7]

-

ΔNp63: A master regulator in squamous cell identity and a key oncogene in SCC.[7][8]

-

NOTCH1: A transmembrane receptor whose intracellular domain (NICD1) acts as a transcription factor driving cell proliferation and differentiation.[5][8][9]

By targeting USP28, this compound can simultaneously dismantle multiple oncogenic inputs that are critical for tumor maintenance in these contexts.[5][7]

Context-Dependent Role in the DNA Damage Response

While USP28 is a clear oncogene in many contexts, it also plays a role in the DNA Damage Response (DDR). USP28 can be recruited to sites of DNA double-strand breaks and is known to interact with and stabilize key DDR proteins, including 53BP1 and the checkpoint kinase CHK2.[8][10][11] Through this axis, USP28 can contribute to the stabilization of the tumor suppressor p53, promoting cell cycle arrest in response to mitotic stress or DNA damage.[9][12][13]

This creates a dualistic, context-dependent function for USP28. In tumors with wild-type p53, inhibiting USP28 could potentially attenuate the p53-mediated stress response.[13] However, in many aggressive cancers where the p53 pathway is already inactivated and the cells are highly dependent on oncoproteins like c-MYC, the pro-degradation effect of USP28 inhibition on these oncogenes is the dominant, anti-tumor mechanism.[7][14]

Quantitative Data Summary

The following tables summarize key quantitative data related to the activity of this compound and similar USP28 inhibitors from preclinical studies.

Table 1: In Vitro Inhibitory Activity

| Compound | Target | IC50 | Selectivity | Source |

|---|---|---|---|---|

| This compound | USP28 | 0.3 µM | High selectivity over USP2, USP7, USP8, USP9x, UCHL3, and UCHL5 | [1] |

| Vismodegib (as USP28 inhibitor) | USP28 | 4.41 ± 1.08 μM | - | [4] |

| AZ1 | USP28 | 18.8 µM (A-431 cells) | - |[4] |

Table 2: Cellular Activity of this compound

| Cell Lines | Assay Type | Concentration(s) | Observed Effect | Source |

|---|---|---|---|---|

| HCT116 | Colony Formation | 17.5 µM | Inhibition of colony formation | [1] |

| Ls174T | Colony Formation | 15 µM | Inhibition of colony formation | [1] |

| Not Specified | Western Blot | 20-80 µM (24h) | Down-regulation of c-Myc levels via ubiquitin-proteasome system |[1] |

Methodologies for Key Experiments

Detailed experimental protocols are proprietary to the conducting laboratories; however, the principles of the key assays used to elucidate the mechanism of this compound are described below.

Western Blotting for Protein Degradation

-

Principle: This technique is used to detect and quantify the levels of a specific protein (e.g., c-MYC) in a complex mixture of proteins from cell lysates.

-

Methodology Summary:

-

Cancer cells are cultured and treated with various concentrations of this compound for a defined period (e.g., 24 hours).[1]

-

To confirm that degradation is proteasome-dependent, a control group may be co-treated with a proteasome inhibitor (e.g., MG132).

-

Cells are lysed to release total protein.

-

Protein concentration is quantified to ensure equal loading.

-

Proteins are separated by size via SDS-PAGE and transferred to a membrane.

-

The membrane is incubated with primary antibodies specific for the target protein (e.g., anti-c-MYC) and a loading control (e.g., anti-Actin).

-

Secondary antibodies conjugated to a reporter (e.g., HRP) are used for detection via chemiluminescence.

-

A decrease in the c-MYC band intensity relative to the loading control indicates protein degradation.

-

Cellular Thermal Shift Assay (CETSA)

-

Principle: CETSA is a biophysical method used to verify direct target engagement of a drug in a cellular environment.[15][16] The binding of a ligand (this compound) to its target protein (USP28) typically increases the protein's thermal stability.

-

Methodology Summary:

-

Intact cells are treated with either the drug (this compound) or a vehicle control.

-

The cell suspensions are heated to a range of temperatures.[17]

-

At higher temperatures, proteins unfold and aggregate. The unbound USP28 will aggregate at a lower temperature than the USP28 stabilized by this compound.

-

After heating, cells are lysed, and aggregated proteins are removed by centrifugation.

-

The amount of soluble USP28 remaining in the supernatant at each temperature is quantified, typically by Western Blot or a high-throughput immunoassay like AlphaLISA or HTRF.[18]

-

A "melting curve" is generated. A shift in this curve to a higher temperature in the drug-treated samples confirms that this compound directly binds to and stabilizes USP28 in cells.[17]

-

In Vivo Xenograft Studies

-

Principle: To assess the anti-tumor efficacy of this compound in a living organism, human cancer cells are implanted into immunocompromised mice, creating a tumor xenograft.[19][20]

-

Methodology Summary:

-

Human cancer cells (e.g., colorectal, lung SCC) are injected subcutaneously or orthotopically into immunocompromised mice (e.g., Nude, SCID).[21][22]

-

Once tumors reach a palpable size, mice are randomized into treatment (this compound) and vehicle control groups.

-

The drug is administered systemically (e.g., oral gavage, intraperitoneal injection) according to a defined schedule.

-

Tumor volume is measured regularly with calipers throughout the study.

-

At the end of the study, tumors are excised, weighed, and may be processed for biomarker analysis (e.g., Western blot for c-MYC levels) to confirm the on-target mechanism of action in vivo.[21]

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The ubiquitin-specific protease USP28 is required for MYC stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What are USP28 inhibitors and how do they work? [synapse.patsnap.com]

- 4. Ubiquitin-specific protease 28: the decipherment of its dual roles in cancer development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The deubiquitinase USP28 controls intestinal homeostasis and promotes colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification and Characterization of Dual Inhibitors of the USP25/28 Deubiquitinating Enzyme Subfamily - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. USP28 deletion and small-molecule inhibition destabilizes c-MYC and elicits regression of squamous cell lung carcinoma | eLife [elifesciences.org]

- 8. mdpi.com [mdpi.com]

- 9. USP28: Oncogene or Tumor Suppressor? A Unifying Paradigm for Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. USP28 Is Recruited to Sites of DNA Damage by the Tandem BRCT Domains of 53BP1 but Plays a Minor Role in Double-Strand Break Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. files.core.ac.uk [files.core.ac.uk]

- 12. 53BP1 and USP28 mediate p53 activation and G1 arrest after centrosome loss or extended mitotic duration - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. Peer review in USP28 deletion and small-molecule inhibition destabilizes c-MYC and elicits regression of squamous cell lung carcinoma | eLife [elifesciences.org]

- 15. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [publications.scilifelab.se]

- 16. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 18. drugtargetreview.com [drugtargetreview.com]

- 19. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The deubiquitinase USP28 stabilizes the expression of RecQ family helicases and maintains the viability of triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Cell-Derived Xenografts - Antineo [antineo.fr]

The Role of Usp28-IN-2 in the Ubiquitin-Proteasome System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ubiquitin-proteasome system (UPS) is a critical cellular machinery responsible for protein degradation, thereby regulating a vast array of cellular processes. Deubiquitinating enzymes (DUBs) counteract the process of ubiquitination, rescuing proteins from degradation and playing a pivotal role in maintaining protein homeostasis. Ubiquitin-Specific Protease 28 (USP28) has emerged as a significant player in oncology, primarily through its stabilization of oncoproteins. Consequently, the development of potent and selective USP28 inhibitors is an area of intense research for cancer therapy. This technical guide focuses on Usp28-IN-2, a recently identified inhibitor of USP28, detailing its mechanism of action, biochemical and cellular activity, and the experimental protocols used for its characterization.

This compound: A Potent and Selective USP28 Inhibitor

This compound (also referred to as compound 9l) is a small molecule inhibitor of USP28, developed through structure-based optimization of the known drug Vismodegib.[1] It demonstrates potent and selective inhibition of USP28's deubiquitinase activity.

Mechanism of Action

This compound functions by directly inhibiting the enzymatic activity of USP28.[1] By blocking USP28, it prevents the removal of ubiquitin chains from substrate proteins, thereby marking them for degradation by the proteasome. One of the key substrates of USP28 is the oncoprotein c-Myc. Inhibition of USP28 by this compound leads to the destabilization and subsequent degradation of c-Myc, a critical factor in the proliferation of many cancer cells.[1]

Quantitative Data

The following tables summarize the in vitro biochemical potency, selectivity, and cellular activity of this compound and related compounds.

Table 1: In Vitro Biochemical Potency of USP28 Inhibitors

| Compound | Target | IC50 (µM) |

| This compound (9l) | USP28 | 0.3 [1] |

| Usp28-IN-4 (9p) | USP28 | 0.04 |

| Vismodegib | USP28 | 4.41 ± 1.08 |

| AZ1 | USP28 | 0.24 |

Table 2: Selectivity Profile of this compound

This compound exhibits high selectivity for USP28 over other deubiquitinating enzymes.[1]

| Deubiquitinase | Selectivity vs. USP28 |

| USP2 | High |

| USP7 | High |

| USP8 | High |

| USP9x | High |

| UCHL3 | High |

| UCHL5 | High |

Table 3: Cellular Activity of this compound

This compound demonstrates cytotoxic effects in various cancer cell lines.

| Cell Line | Cancer Type | Effect |

| HCT116 | Colorectal Cancer | Cytotoxicity, Inhibition of colony formation |

| Ls174T | Colorectal Cancer | Cytotoxicity, Inhibition of colony formation |

| NCI-H520 | Lung Squamous Carcinoma | Cytotoxicity |

| SW900 | Lung Squamous Carcinoma | Cytotoxicity |

Signaling Pathways

The primary signaling pathway affected by this compound is the c-Myc degradation pathway. By inhibiting USP28, this compound promotes the ubiquitination and proteasomal degradation of c-Myc.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize USP28 inhibitors like this compound.

In Vitro Deubiquitinase (DUB) Activity Assay

This assay measures the enzymatic activity of USP28 and its inhibition by test compounds.

Principle: The assay utilizes a fluorogenic substrate, such as Ubiquitin-Rhodamine110, which upon cleavage by a DUB, releases the fluorophore, leading to an increase in fluorescence intensity. The rate of this increase is proportional to the DUB activity.

Materials:

-

Recombinant human USP28 (catalytic domain)

-

Ubiquitin-Rhodamine110 substrate

-

Assay buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 10 mM DTT, 0.01% Tween-20)

-

This compound and other test compounds

-

96-well or 384-well microplates (black, flat-bottom)

-

Fluorescence plate reader

Procedure:

-

Prepare a solution of recombinant USP28 in assay buffer.

-

Prepare serial dilutions of this compound and other test compounds in DMSO, and then dilute further in assay buffer.

-

Add the diluted compounds to the microplate wells.

-

Add the USP28 solution to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.

-

Initiate the reaction by adding the Ubiquitin-Rhodamine110 substrate to all wells.

-

Immediately begin kinetic measurement of fluorescence intensity (e.g., excitation at 485 nm, emission at 535 nm) at regular intervals for a specified duration (e.g., 30-60 minutes).

-

Calculate the reaction rates (V) from the linear phase of the fluorescence increase.

-

Determine the percent inhibition for each compound concentration relative to a DMSO control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic effects of this compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

HCT116, Ls174T, or other cancer cell lines

-

Complete cell culture medium

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate spectrophotometer

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

-

After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value.

c-Myc Degradation Assay (Western Blot)

This assay determines the effect of this compound on the protein levels of c-Myc.

Principle: Western blotting is used to detect the amount of c-Myc protein in cell lysates after treatment with this compound. A decrease in the c-Myc protein band intensity indicates increased degradation.

Materials:

-

Cancer cell line (e.g., HCT116)

-

This compound

-

Proteasome inhibitor (e.g., MG132) as a control

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Primary antibody against c-Myc

-

Primary antibody against a loading control (e.g., GAPDH or β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Seed cells and allow them to adhere.

-

Treat cells with different concentrations of this compound for a specified time (e.g., 24 hours). In a control experiment, pre-treat cells with a proteasome inhibitor before adding this compound to confirm that the degradation is proteasome-dependent.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with the primary antibody against c-Myc, followed by the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the antibody for the loading control to ensure equal protein loading.

-

Quantify the band intensities to determine the relative levels of c-Myc protein.

Cycloheximide (CHX) Chase Assay

This assay is used to determine the half-life of a protein and to assess if a compound affects its stability.

Principle: Cycloheximide is a protein synthesis inhibitor. By treating cells with CHX, the production of new proteins is halted. The degradation of the existing protein of interest (e.g., c-Myc) can then be monitored over time.

Procedure:

-

Treat cells with either vehicle (DMSO) or this compound for a pre-determined time.

-

Add cycloheximide (e.g., 50-100 µg/mL) to the cell culture medium.

-

Collect cell samples at different time points after the addition of CHX (e.g., 0, 30, 60, 90, 120 minutes).

-

Prepare cell lysates and analyze the levels of the protein of interest by Western blotting as described above.

-

Quantify the protein band intensities at each time point and normalize to the 0-hour time point.

-

Plot the relative protein levels against time to determine the protein's half-life in the presence and absence of the inhibitor.

Colony Formation Assay

This assay assesses the long-term effect of a compound on the proliferative capacity and survival of single cells.

Principle: Single cells are seeded at a low density and allowed to grow into colonies over an extended period. The number and size of the colonies formed in the presence of an inhibitor are compared to a control group.

Procedure:

-

Prepare a single-cell suspension of the desired cancer cell line.

-

Seed a low number of cells (e.g., 500-1000 cells) per well in 6-well plates.

-

Allow the cells to attach overnight.

-

Treat the cells with various concentrations of this compound.

-

Incubate the plates for 1-2 weeks, replacing the medium with fresh medium containing the inhibitor every 2-3 days.

-

After the incubation period, wash the colonies with PBS, fix them with a solution like methanol or a mixture of methanol and acetic acid.

-

Stain the colonies with a staining solution such as 0.5% crystal violet.

-

Wash away the excess stain and allow the plates to dry.

-

Count the number of colonies (typically defined as a cluster of >50 cells) in each well.

-

Calculate the percentage of colony formation relative to the vehicle control.

Conclusion

This compound is a valuable research tool for investigating the role of USP28 in the ubiquitin-proteasome system and its implications in cancer biology. Its potency and selectivity make it a promising lead compound for the development of novel anti-cancer therapeutics. The experimental protocols detailed in this guide provide a framework for the further characterization of this compound and other USP28 inhibitors, facilitating research aimed at targeting the deubiquitination process for therapeutic benefit.

References

The Discovery and Chemical Profile of Usp28-IN-2: A Technical Overview

For Immediate Release

This technical guide provides an in-depth overview of the discovery, chemical structure, and mechanism of action of Usp28-IN-2, a potent and selective inhibitor of Ubiquitin-Specific Protease 28 (USP28). This document is intended for researchers, scientists, and professionals in the field of drug development and oncology.

Introduction

Ubiquitin-Specific Protease 28 (USP28) has emerged as a significant target in cancer therapy due to its role in stabilizing oncoproteins critical for tumor progression. USP28 is a deubiquitinating enzyme (DUB) that removes ubiquitin chains from substrate proteins, thereby rescuing them from proteasomal degradation. Key substrates of USP28 include the proto-oncoprotein c-Myc, as well as c-JUN and NOTCH1, all of which are implicated in the proliferation and survival of cancer cells.[1][2][3] The overexpression of USP28 has been observed in various cancers, correlating with poor prognosis.[4] This has driven the development of small molecule inhibitors aimed at disrupting USP28 activity. This compound is a notable example of such an inhibitor, born from a structure-based drug design approach.

Discovery and Chemical Structure

This compound, also identified as compound 9l, was discovered through a structure-based optimization of Vismodegib, a known Hedgehog pathway inhibitor that was incidentally found to inhibit USP28.[5] Researchers successfully solved the co-crystal structure of Vismodegib bound to USP28, which provided the structural insights necessary for the rational design of more potent and selective derivatives.[5][6] This effort led to the synthesis of a series of Vismodegib derivatives, including this compound.[5]

The chemical structure of this compound is characterized by a core scaffold designed to fit into a specific allosteric pocket of the USP28 enzyme.[6]

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | 2-chloro-N-(4-chloro-3-(pyridin-2-yl)phenyl)-4-(methylsulfinyl)benzamide |

| Synonyms | compound 9l |

| CAS Number | 2931509-11-2 |

| Molecular Formula | C23H20Cl2N2O3S |

| Molecular Weight | 475.39 g/mol |

Quantitative Data

This compound exhibits potent and selective inhibitory activity against USP28. The following tables summarize the key quantitative metrics reported for this compound.

Table 2: In Vitro Inhibitory Activity of this compound and Related Compounds

| Compound | USP28 IC50 (μM) |

| This compound (9l) | 0.3 |

| Usp28-IN-3 (9o) | 0.1 |

| Usp28-IN-4 (9p) | 0.04 |

| Vismodegib | >10 |

IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of USP28 by 50%. Data sourced from[7][8][9].

Table 3: Selectivity Profile of this compound

| Deubiquitinase | Selectivity vs. USP28 |

| USP2 | High |

| USP7 | High |

| USP8 | High |

| USP9x | High |

| UCHL3 | High |

| UCHL5 | High |

High selectivity indicates that significantly higher concentrations of this compound are required to inhibit these enzymes compared to USP28. Data sourced from[7].

Table 4: Cellular Activity of this compound

| Cell Line | Assay Type | Concentration (μM) | Effect |

| HCT116 | Colony Formation | 17.5 | Inhibition of colony formation |

| Ls174T | Colony Formation | 15 | Inhibition of colony formation |

| HCT116 | Western Blot (c-Myc) | 30, 50, 60, 80 | Dose-dependent downregulation of c-Myc |

| Ls174T | Western Blot (c-Myc) | 20, 30, 50, 60 | Dose-dependent downregulation of c-Myc |

Data sourced from[7].

Experimental Protocols

The following are detailed methodologies for key experiments involved in the characterization of this compound.

Synthesis of this compound

The synthesis of this compound is based on a multi-step organic synthesis protocol, starting from commercially available reagents. The key steps involve the formation of an amide bond between a substituted aniline and a substituted benzoic acid. The detailed synthetic scheme can be found in the supplementary information of the primary publication by Zhou D, et al.[5]

In Vitro Deubiquitinase Inhibition Assay (IC50 Determination)

This assay quantifies the inhibitory potency of this compound against USP28.

-

Reagents and Materials:

-

Recombinant human USP28 enzyme

-

Ubiquitin-rhodamine 110 substrate

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)

-

This compound (dissolved in DMSO)

-

384-well assay plates

-

Plate reader capable of measuring fluorescence

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

Add 1 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 20 µL of recombinant USP28 enzyme (at a final concentration of ~1 nM) to each well and incubate for 30 minutes at room temperature.

-

Initiate the enzymatic reaction by adding 20 µL of ubiquitin-rhodamine 110 substrate (at a final concentration of ~50 nM).

-

Measure the increase in fluorescence intensity (excitation/emission ~485/520 nm) every minute for 30-60 minutes.

-

Calculate the initial reaction rates (slope of the linear phase of the fluorescence curve).

-

Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

-

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of this compound to USP28 in a cellular context.[10][11][12][13]

-

Reagents and Materials:

-

Cancer cell line of interest (e.g., HCT116)

-

Cell culture medium and supplements

-

This compound (dissolved in DMSO)

-

Phosphate-buffered saline (PBS)

-

Protease inhibitor cocktail

-

Apparatus for cell lysis (e.g., sonicator or freeze-thaw cycles)

-

Western blot reagents and antibodies against USP28 and a loading control (e.g., GAPDH)

-

-

Procedure:

-

Culture cells to ~80% confluency.

-

Treat cells with this compound or DMSO (vehicle control) at the desired concentration for 1-2 hours.

-

Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature.

-

Lyse the cells by freeze-thaw cycles or sonication.

-

Separate the soluble fraction from the precipitated proteins by centrifugation at high speed.

-

Analyze the soluble protein fraction by Western blotting using an anti-USP28 antibody.

-

Quantify the band intensities and plot the fraction of soluble USP28 against the temperature. A shift in the melting curve in the presence of this compound indicates target engagement.

-

c-Myc Degradation Assay (Western Blot)

This assay assesses the effect of this compound on the protein levels of its substrate, c-Myc.

-

Reagents and Materials:

-

Cancer cell line (e.g., HCT116, Ls174T)

-

This compound (dissolved in DMSO)

-

Cycloheximide (protein synthesis inhibitor)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Western blot reagents and antibodies against c-Myc and a loading control (e.g., β-actin)

-

-

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 24 hours).

-

For protein stability assessment, pre-treat cells with this compound for a shorter duration (e.g., 4 hours), then add cycloheximide and harvest cells at different time points.

-

Lyse the cells and determine the total protein concentration.

-

Perform SDS-PAGE and Western blotting using primary antibodies against c-Myc and a loading control.

-

Visualize and quantify the protein bands to determine the relative levels of c-Myc.

-

Signaling Pathways and Mechanism of Action

This compound functions as an allosteric inhibitor of USP28. It binds to a pocket distinct from the enzyme's active site, inducing a conformational change that likely impairs the enzyme's deubiquitinating activity.[6] The primary consequence of USP28 inhibition is the destabilization of its downstream substrates.

The USP28/c-Myc Signaling Axis

The best-characterized pathway affected by this compound is the c-Myc degradation pathway. Under normal conditions, the E3 ubiquitin ligase FBW7 polyubiquitinates c-Myc, marking it for degradation by the proteasome. USP28 counteracts this by deubiquitinating c-Myc, leading to its stabilization and accumulation. By inhibiting USP28, this compound allows the FBW7-mediated ubiquitination and subsequent degradation of c-Myc to proceed unchecked, leading to a reduction in cellular c-Myc levels.[2][14]

References

- 1. The deubiquitinase USP28 controls intestinal homeostasis and promotes colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. USP28 deletion and small-molecule inhibition destabilizes c-MYC and elicits regression of squamous cell lung carcinoma | eLife [elifesciences.org]

- 3. The deubiquitinase USP28 controls intestinal homeostasis and promotes colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ubiquitin-specific protease 28: the decipherment of its dual roles in cancer development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-based discovery of potent USP28 inhibitors derived from Vismodegib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [publications.scilifelab.se]

- 14. MYC Degradation - PMC [pmc.ncbi.nlm.nih.gov]

Usp28-IN-2 Target Validation in Colorectal Cancer: An In-depth Technical Guide

Introduction

Colorectal cancer remains a significant global health challenge, with a high incidence and mortality rate. A key driver of colorectal tumorigenesis is the aberrant activation of oncogenic signaling pathways, often involving the overexpression of transcription factors such as c-MYC.[1][2][3][4][5] The direct pharmacological inhibition of transcription factors like c-MYC has proven difficult.[1][2][3][4][5] Consequently, targeting upstream regulators of these oncoproteins presents a promising therapeutic strategy. One such regulator that has emerged as a compelling target is the deubiquitinase Ubiquitin-Specific Protease 28 (USP28).[1][2][3][4][5]

USP28 is a deubiquitinating enzyme (DUB) that removes ubiquitin chains from substrate proteins, thereby rescuing them from proteasomal degradation.[6] In the context of colorectal cancer, USP28 has been shown to be overexpressed and plays a crucial role in stabilizing a number of oncoproteins, most notably c-MYC.[1][2][3][4][5] USP28 counteracts the activity of the E3 ubiquitin ligase F-box and WD repeat domain-containing 7 (FBW7), which targets c-MYC for degradation.[6] By deubiquitinating c-MYC, USP28 leads to its accumulation, promoting cell proliferation and tumor growth.[1][2][3][4][5] Furthermore, a positive feedback loop exists where c-MYC can transcriptionally upregulate USP28, further amplifying its own stability.

This technical guide focuses on the target validation of USP28 in colorectal cancer, with a specific emphasis on the small molecule inhibitor, Usp28-IN-2. We will delve into the preclinical data supporting USP28 as a therapeutic target, provide detailed experimental protocols for its validation, and present quantitative data in a structured format for clarity and comparison.

This compound: A Selective Inhibitor of USP28

This compound is a potent and selective inhibitor of USP28. Its development and characterization provide a valuable tool for the pharmacological validation of USP28 as a therapeutic target in colorectal cancer.

Biochemical and Cellular Activity of this compound

| Parameter | Value | Cell Lines | Reference |

| IC50 | 0.3 µM | - | [1][7] |

| Selectivity | High selectivity over USP2, USP7, USP8, USP9x, UCHL3, and UCHL5 | - | [1][7] |

| Effect on c-Myc Levels | Down-regulates cellular c-Myc levels | HCT116 | [7] |

| Cytotoxicity | Inhibits colony formation | HCT116, Ls174T | [7] |

| Synergistic Effects | Enhances sensitivity of colorectal cancer cells to Regorafenib | - | [7] |

Signaling Pathway of USP28 in Colorectal Cancer

USP28 is a critical node in a signaling network that promotes colorectal cancer progression. Its primary role is to stabilize oncoproteins that are targeted for degradation by the ubiquitin-proteasome system.

References

- 1. abmole.com [abmole.com]

- 2. JCI - The deubiquitinase USP28 controls intestinal homeostasis and promotes colorectal cancer [jci.org]

- 3. [PDF] The deubiquitinase USP28 controls intestinal homeostasis and promotes colorectal cancer. | Semantic Scholar [semanticscholar.org]

- 4. The deubiquitinase USP28 controls intestinal homeostasis and promotes colorectal cancer - ProQuest [proquest.com]

- 5. The deubiquitinase USP28 controls intestinal homeostasis and promotes colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. medchemexpress.com [medchemexpress.com]

A Technical Guide to the Therapeutic Potential of USP28 Inhibition in Non-Small Cell Lung Cancer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of Ubiquitin-Specific Protease 28 (USP28) inhibition on non-small cell lung cancer (NSCLC). While this report was prompted by interest in the specific inhibitor Usp28-IN-2, the available scientific literature extensively details the effects of other potent USP28 inhibitors, such as FT206 and AZ1, in the context of NSCLC. Therefore, this document synthesizes the significant findings from studies on these representative inhibitors to delineate the mechanism of action, preclinical efficacy, and experimental methodologies relevant to targeting USP28 in NSCLC.

Executive Summary

USP28 is a deubiquitinating enzyme (DUB) that has emerged as a critical regulator of oncogenic signaling pathways. In NSCLC, particularly in lung squamous cell carcinoma (LSCC), USP28 is frequently overexpressed and is associated with poor patient prognosis.[1] It functions by removing ubiquitin tags from key oncoproteins, thereby rescuing them from proteasomal degradation. The primary substrates of USP28 include the transcription factors c-MYC, c-JUN, and ΔNp63, all of which are crucial drivers of tumor proliferation and survival.[2] Inhibition of USP28 leads to the destabilization and subsequent degradation of these oncoproteins, resulting in cell cycle arrest, induction of apoptosis, and significant regression of NSCLC tumors in preclinical models.[2][3] This makes USP28 a compelling therapeutic target for NSCLC.

Mechanism of Action of USP28 Inhibition

USP28 counteracts the activity of the E3 ubiquitin ligase F-box and WD repeat domain-containing 7 (FBW7), which targets oncoproteins like c-MYC for degradation.[2][4] In many cancers, including NSCLC, the tumor-suppressive function of FBW7 is impaired, leading to the accumulation of these oncoproteins.[5] USP28 further exacerbates this by deubiquitinating and stabilizing these very same substrates.[5]

The therapeutic strategy of USP28 inhibition is centered on restoring the degradation of these "undruggable" transcription factors. By inhibiting USP28, the balance shifts back toward FBW7-mediated ubiquitination and proteasomal degradation of c-MYC, c-JUN, and ΔNp63.[2][5] The downstream consequences of depleting these proteins are profound and include:

-

Cell Cycle Arrest: c-MYC is a critical regulator of cell cycle progression, particularly the G1 to S phase transition. Its degradation leads to cell cycle arrest.[3][6]

-

Induction of Apoptosis: The loss of key survival signals driven by these oncoproteins, combined with the induction of DNA damage, triggers programmed cell death.[3][6]

-

Inhibition of DNA Repair: USP28 inhibition can impair the DNA damage response, sensitizing cancer cells to DNA-damaging agents like cisplatin.[3]

The signaling pathway is visualized below.

References

- 1. Overexpression of deubiquitinating enzyme USP28 promoted non-small cell lung cancer growth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. USP28 deletion and small-molecule inhibition destabilizes c-MYC and elicits regression of squamous cell lung carcinoma | eLife [elifesciences.org]

- 3. Deubiquitinating enzyme USP28 inhibitor AZ1 alone and in combination with cisplatin for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Peer review in USP28 deletion and small-molecule inhibition destabilizes c-MYC and elicits regression of squamous cell lung carcinoma | eLife [elifesciences.org]

- 5. USP28 deletion and small-molecule inhibition destabilizes c-MYC and elicits regression of squamous cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Deubiquitinating enzyme USP28 inhibitor AZ1 alone and in combination with cisplatin for the treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Selectivity Profile of USP28 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of small-molecule inhibitors targeting Ubiquitin-Specific Protease 28 (USP28), a key deubiquitinase (DUB) implicated in various cancers. While the specific compound "Usp28-IN-2" is not prominently documented in peer-reviewed literature, this whitepaper will focus on the well-characterized and representative USP28 inhibitors, such as FT206 and AZ1, to explore the critical challenges and experimental approaches in determining inhibitor selectivity.

USP28 plays a crucial role in stabilizing oncoproteins like c-MYC, c-JUN, and ΔNp63, making it an attractive therapeutic target for cancers such as squamous cell lung carcinoma.[1] A significant hurdle in developing USP28-targeted therapies is achieving selectivity over its closest homolog, USP25, with which it shares high structural similarity in the inhibitor-binding regions.[2][3] Understanding the selectivity profile is therefore paramount for minimizing off-target effects and avoiding potential toxicities, as USP25 is considered a key protein in the immune system.[2]

Quantitative Selectivity Profile of USP28 Inhibitors

The inhibitory activity of compounds against USP28 and other deubiquitinases is typically quantified by determining the half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for representative inhibitors FT206 and AZ1 against USP28 and its close homolog USP25. This data highlights the dual inhibitory nature of current lead compounds.

| Compound | Target | IC50 (µM) | Reference |

| FT206 | USP28 | 0.15 ± 0.06 | [3] |

| USP25 | 1.01 ± 0.21 | [3] | |

| AZ1 | USP28 | 1.76 ± 0.13 | [3] |

| USP25 | 1.08 ± 0.06 | [3] | |

| Vismodegib | USP25 | 1.42 ± 0.26 | [4] |

Table 1: Comparative IC50 values of small-molecule inhibitors against USP28 and USP25. The data illustrates the typical cross-reactivity observed for current inhibitors.

The moderate selectivity of FT206 for USP28 over USP25, and the nearly equipotent inhibition by AZ1, underscore the challenge of targeting USP28 specifically.[3] These compounds, while potent against USP28, are best described as dual USP25/28 inhibitors.[5]

Experimental Protocols

Determining the selectivity profile of a USP28 inhibitor involves a multi-step process, beginning with biochemical assays and progressing to cellular and in vivo models to confirm on-target activity and assess potential off-target effects.

Enzymatic Inhibition Assay (Ub-AMC Hydrolysis)

This is the primary high-throughput screening method used to quantify the enzymatic activity of DUBs and the potency of inhibitors.

-

Principle: The assay measures the cleavage of a fluorogenic substrate, Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC). When the bond between ubiquitin and AMC is cleaved by an active DUB like USP28, the AMC is released, generating a fluorescent signal that can be measured over time.

-

Protocol Outline:

-

Reagent Preparation: Recombinant human USP28 and USP25 enzymes are purified. A stock solution of the inhibitor (e.g., FT206, AZ1) is prepared in DMSO. The Ub-AMC substrate is reconstituted in assay buffer.

-

Assay Plate Setup: The inhibitor is serially diluted in assay buffer and added to the wells of a microplate.

-

Enzyme Addition: The USP28 or USP25 enzyme is added to the wells containing the inhibitor and incubated for a defined period to allow for binding.

-

Reaction Initiation: The Ub-AMC substrate is added to all wells to start the enzymatic reaction.

-

Fluorescence Reading: The plate is immediately placed in a fluorescence plate reader. The fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) is measured kinetically over 30-60 minutes.

-

Data Analysis: The rate of AMC release (slope of the fluorescence curve) is calculated for each inhibitor concentration. The data is normalized to positive (enzyme + DMSO) and negative (no enzyme) controls. The IC50 value is determined by fitting the dose-response curve using a suitable nonlinear regression model.[4]

-

Cellular Target Engagement and Substrate Stabilization

To confirm that the inhibitor engages USP28 in a cellular context and produces the desired biological effect (i.e., destabilization of its substrates), immunoprecipitation and Western blotting are performed.

-

Principle: Inhibition of USP28 should lead to the increased ubiquitination and subsequent proteasomal degradation of its known substrates, such as c-MYC.

-

Protocol Outline:

-

Cell Treatment: Cancer cell lines with high USP28 and c-MYC expression (e.g., HCT116) are treated with varying concentrations of the USP28 inhibitor or a vehicle control (DMSO) for a specified time (e.g., 24 hours).

-

Cell Lysis: Cells are harvested and lysed in a buffer containing protease and DUB inhibitors to preserve protein modifications.

-

Immunoprecipitation (for ubiquitination analysis):

-

The protein of interest (e.g., c-MYC) is captured from the cell lysate using an antibody specific to that protein conjugated to magnetic or agarose beads.

-

The beads are washed to remove non-specific binders.

-

The captured proteins are eluted from the beads.

-

-

Western Blotting:

-

Total cell lysates or the immunoprecipitated samples are separated by size using SDS-PAGE.

-

The separated proteins are transferred to a membrane (e.g., PVDF).

-

The membrane is probed with primary antibodies against specific proteins (e.g., anti-c-MYC, anti-ubiquitin, anti-USP28, and a loading control like anti-Actin).

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that enables chemiluminescent detection.

-

The protein bands are visualized and quantified. A decrease in the total level of c-MYC and an increase in its ubiquitination signal upon inhibitor treatment would indicate successful on-target activity.[6]

-

-

Visualizations: Pathways and Workflows

Signaling Pathway of USP28 in Cancer

USP28 functions by removing ubiquitin tags from its substrates, thereby rescuing them from degradation by the proteasome. A key E3 ligase partner for several of these substrates is FBW7. USP28 counteracts FBW7-mediated ubiquitination, leading to the stabilization of crucial oncoproteins.[6][7]

Caption: USP28 signaling pathway in cancer.

Experimental Workflow for Selectivity Profiling

The process of characterizing a new inhibitor involves a logical flow from initial biochemical screening to validation in cellular models.

Caption: Workflow for inhibitor selectivity profiling.

References

- 1. USP28 deletion and small-molecule inhibition destabilizes c-MYC and elicits regression of squamous cell lung carcinoma | eLife [elifesciences.org]

- 2. news-medical.net [news-medical.net]

- 3. embopress.org [embopress.org]

- 4. researchgate.net [researchgate.net]

- 5. Identification and Characterization of Dual Inhibitors of the USP25/28 Deubiquitinating Enzyme Subfamily - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Usp28 counteracts Fbw7 in intestinal homeostasis and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

The Role of USP28 in Tumorigenesis and its Inhibition: A Technical Guide

Executive Summary: Ubiquitin-Specific Protease 28 (USP28) is a deubiquitinating enzyme (DUB) that has emerged as a critical, albeit complex, regulator of tumorigenesis. Its role is highly context-dependent, acting as both an oncogene and a tumor suppressor by stabilizing a diverse range of protein substrates. As an oncogene, USP28 promotes cell proliferation and survival by deubiquitinating and thus stabilizing key oncoproteins such as c-MYC, NOTCH1, and c-JUN. Conversely, it can function as a tumor suppressor by stabilizing proteins involved in the DNA damage response and apoptosis, including p53 and CHK2. USP28 is frequently overexpressed in a variety of human cancers, and its expression level often correlates with patient prognosis. This dual functionality makes USP28 a compelling, yet challenging, therapeutic target. The development of small molecule inhibitors against USP28 has shown significant promise in preclinical models, offering a novel strategy to target previously "undruggable" oncoproteins by dismantling their stability. This guide provides an in-depth overview of the molecular mechanisms governing USP28's function in cancer, summarizes its expression across various tumor types, details the current landscape of USP28 inhibitors, and provides key experimental protocols for its study.

The Duality of USP28 in Cancer Biology

USP28's function in cancer is not monolithic; it is a double-edged sword, dictated by the cellular context, the genetic background of the tumor (e.g., p53 status), and the specific substrates it regulates.[1][2]

USP28 as an Oncogene

In many cancer types, USP28 functions as a potent oncoprotein. It counteracts the activity of E3 ubiquitin ligases, primarily FBXW7, to prevent the proteasomal degradation of numerous proteins critical for cell cycle progression, proliferation, and oncogenic transformation.[1][3]

Key Oncogenic Substrates:

-

c-MYC: A master transcription factor dysregulated in a majority of human cancers. USP28 stabilizes c-MYC, forming a positive feedback loop where c-MYC can also drive USP28 expression.[1][3] Inhibition of USP28 leads to c-MYC degradation, representing a key therapeutic strategy.[1]

-

NOTCH1: A critical regulator of cell fate, proliferation, and differentiation. USP28-mediated stabilization of the active form of NOTCH1 (NICD1) is crucial in cancers like T-cell acute lymphoblastic leukemia (T-ALL) and breast cancer.[1][4][5]

-

c-JUN: A component of the AP-1 transcription factor, c-JUN is involved in proliferation and tumorigenesis. USP28 prevents its degradation, promoting tumor growth, particularly in intestinal and squamous cell cancers.[1][3]

-

ΔNp63: An essential transcription factor for the identity and maintenance of squamous cell carcinomas (SCC). The USP28-ΔNp63 axis is a key dependency in these tumors.[1][2]

-

Other Oncoproteins: USP28 also stabilizes STAT3, LIN28A, and FOXC1, further promoting cancer cell viability and growth.[1]

References

- 1. mdpi.com [mdpi.com]

- 2. USP28: Oncogene or Tumor Suppressor? A Unifying Paradigm for Squamous Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The deubiquitinase USP28 controls intestinal homeostasis and promotes colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preclinical testing of CT1113, a novel USP28 inhibitor, for the treatment of T-cell acute lymphoblastic leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What are USP28 inhibitors and how do they work? [synapse.patsnap.com]

Structure-Activity Relationship of USP28 Inhibitors: A Technical Guide for Drug Development Professionals

Abstract: Ubiquitin-Specific Protease 28 (USP28) has emerged as a compelling therapeutic target in oncology due to its critical role in stabilizing oncoproteins such as c-Myc, NOTCH1, and ΔNp63.[1][2][3] Inhibition of USP28 promotes the degradation of these key cancer drivers, offering a promising strategy for treating various malignancies, including colorectal, breast, and non-small cell lung cancers.[1][4] However, the development of selective USP28 inhibitors is complicated by the high structural homology with its closest paralog, USP25, which is involved in immune responses.[5] Achieving selectivity is therefore a primary objective in the design of clinically viable USP28-targeted therapies. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) for key series of USP28 inhibitors, details common experimental protocols for their evaluation, and visualizes the critical signaling pathways and discovery workflows.

Introduction: USP28 as a Therapeutic Target

Deubiquitinating enzymes (DUBs) are critical regulators of the ubiquitin-proteasome system, acting to reverse protein ubiquitination and rescue proteins from degradation.[1][6] USP28, a member of the largest DUB family, plays a significant role in tumorigenesis by deubiquitinating and thus stabilizing a range of proteins essential for cancer cell proliferation, cell cycle progression, and DNA damage response.[2][7]

Key Substrates and Signaling Pathways:

-

c-Myc: USP28 counteracts the action of the E3 ligase F-box and WD repeat domain-containing 7 (FBW7), preventing the ubiquitination and subsequent degradation of the potent oncoprotein c-Myc.[3][4] This stabilization of c-Myc is crucial for the growth of numerous tumor types.

-

ΔNp63: In squamous cell carcinomas (SCC), USP28 is highly expressed and is essential for stabilizing the transcription factor ΔNp63, a master regulator of squamous cell identity and oncogenesis.[2]

-

DNA Damage Response (DDR): USP28 is involved in the DDR by stabilizing proteins such as Checkpoint Kinase 2 (CHK2) and Claspin, thereby regulating cell cycle checkpoints.[2][4]

-

STAT3 Signaling: In non-small-cell lung cancer (NSCLC), USP28 has been shown to interact with and deubiquitinate STAT3, increasing its stability and promoting NSCLC cell growth.[4]

The central role of USP28 in maintaining the stability of these oncoproteins makes its inhibition a highly attractive therapeutic strategy. The primary challenge remains the development of inhibitors that can discriminate between USP28 and the closely related USP25 to avoid potential off-target effects related to immune function.[5][8]

Key Scaffolds and Structure-Activity Relationships

Structure-based drug design has been instrumental in developing potent USP28 inhibitors. Structural analyses have revealed a common, allosteric inhibitor-binding pocket between the thumb and palm subdomains of the enzyme, distal to the catalytic site.[9][10] This pocket serves as a "molecular sink" for several distinct chemical scaffolds.[9]

Vismodegib and its Derivatives

Vismodegib, an approved Hedgehog pathway inhibitor, was identified as a USP28 inhibitor through drug library screening.[11] This discovery provided a validated starting point for structure-based optimization. Co-crystal structures of USP28 in complex with Vismodegib revealed key interactions and guided the synthesis of more potent derivatives.[9][11]

The SAR exploration focused on modifying three key regions of the Vismodegib scaffold: the pyridine ring, the benzamide moiety, and the chlorophenyl group. The objective was to enhance potency for USP28 while improving selectivity over other USPs. Representative compounds from this series demonstrated a significant increase in potency and were able to down-regulate cellular c-Myc levels, confirming on-target activity.[11]

Quinazoline-based Inhibitors (AZ1)

AZ1 was one of the first reported inhibitors of USP28, identified through high-throughput screening.[6][8] It acts as a potent dual inhibitor of both USP28 and USP25.[8] While its lack of selectivity makes it unsuitable for clinical development, AZ1 has been a valuable chemical probe to investigate the cellular functions of USP28/25.[10][12] For instance, treatment with AZ1 has been shown to destabilize RecQ family helicases in triple-negative breast cancer cells and block the stabilization of ΔNp63 in SCC models, leading to anti-tumor effects.[10][12]

Other Novel Scaffolds (FT206, CAS-010)

-

FT206: Like Vismodegib and AZ1, FT206 binds to the conserved allosteric cleft in USP28 and USP25, explaining its bi-specific activity.[9][10] Structural studies of FT206 in complex with USP28 have further elucidated the features of this pocket that are critical for inhibitor binding.[9]

-

CAS-010: More recently, CAS-010 was developed as a low-nanomolar, ubiquitin-competitive inhibitor of USP28.[13] This compound demonstrates preferential activity against USP28 over most other DUBs, although it retains some activity against USP25. The development of CAS-010 and its accompanying negative control provides a well-validated toolset for probing the specific roles of USP28's catalytic activity in cellular processes, such as p53 signaling.[13]

Data Presentation: Quantitative SAR Summary

The following table summarizes the inhibitory activities of representative compounds against USP28 and its close homolog USP25, where data is available. This allows for a direct comparison of potency and selectivity.

| Compound/Series | Base Scaffold | USP28 IC₅₀ (µM) | USP25 IC₅₀ (µM) | Selectivity (USP25/USP28) | Reference |

| AZ1 | Quinazoline | 0.7 | 0.62 | ~1 | [6] |

| Vismodegib | Pyridine-Benzamide | ~25-50 (Inferred) | N/A | N/A | [11] |

| Compound 9l | Vismodegib Derivative | 0.41 | >50 | >122 | [11] |

| Compound 9o | Vismodegib Derivative | 0.19 | >50 | >263 | [11] |

| Compound 9p | Vismodegib Derivative | 0.17 | >50 | >294 | [11] |

| CAS-010 | Not Disclosed | < 0.05 (nM range) | Some Activity | Preferential for USP28 | [13] |

N/A: Data not available in the cited literature.

Experimental Protocols

Standardized assays are crucial for the systematic evaluation of inhibitor potency, selectivity, and cellular activity.

Biochemical USP28 Inhibition Assay

This assay quantifies the enzymatic activity of purified USP28 in the presence of an inhibitor.

-

Enzyme and Substrate Preparation: Recombinant human USP28 catalytic domain is purified. A fluorogenic substrate, such as Ubiquitin-Rhodamine110-Glycine (Ub-Rho110-G) or a di-ubiquitin substrate (e.g., K48-linked di-Ub), is prepared.

-

Assay Reaction: The inhibitor, at various concentrations, is pre-incubated with USP28 in an appropriate assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 5 mM DTT, pH 7.5).

-

Initiation and Measurement: The enzymatic reaction is initiated by adding the fluorogenic substrate. The increase in fluorescence, resulting from the cleavage of the substrate by USP28, is monitored over time using a plate reader.

-

Data Analysis: The initial reaction rates are plotted against the inhibitor concentration. The IC₅₀ value is calculated by fitting the data to a four-parameter dose-response curve.

Cellular Target Engagement (c-Myc Degradation Assay)

This protocol validates that the inhibitor engages USP28 in a cellular context, leading to the degradation of a known substrate.

-

Cell Culture and Treatment: A cancer cell line known to depend on the USP28/c-Myc axis (e.g., colorectal cancer line HCT116) is cultured. Cells are treated with the inhibitor at various concentrations for a defined period (e.g., 6-24 hours). A vehicle control (e.g., DMSO) is included.

-

Cell Lysis: After treatment, cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in each lysate is determined using a BCA assay to ensure equal loading.

-

Immunoblotting (Western Blot): Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against c-Myc and a loading control (e.g., β-actin or GAPDH).

-

Detection and Analysis: The membrane is incubated with a secondary antibody conjugated to HRP, and bands are visualized using an ECL substrate. The band intensity for c-Myc is quantified and normalized to the loading control to determine the dose-dependent reduction in c-Myc levels.

Co-crystallization for Structural Analysis

Obtaining a high-resolution crystal structure of an inhibitor bound to USP28 is essential for structure-based design.

-

Protein Expression and Purification: A construct of the human USP28 catalytic domain is expressed (e.g., in E. coli) and purified to high homogeneity.

-

Crystallization: The purified protein is crystallized using vapor diffusion methods by screening a range of crystallization conditions.

-

Inhibitor Soaking or Co-crystallization: Pre-formed apo-USP28 crystals are soaked in a solution containing a high concentration of the inhibitor.[10][14] Alternatively, the inhibitor is mixed with the protein solution prior to setting up crystallization trials.

-

X-ray Diffraction and Structure Solution: The inhibitor-bound crystals are cryo-protected and subjected to X-ray diffraction. The resulting data is used to solve the three-dimensional structure, revealing the precise binding mode of the inhibitor.[14]

Mandatory Visualization

The following diagrams illustrate key concepts in USP28 biology and drug discovery.

References

- 1. What are USP28 inhibitors and how do they work? [synapse.patsnap.com]

- 2. mdpi.com [mdpi.com]

- 3. Deubiquitinating Enzyme-Mediated Signaling Networks in Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dovepress.com [dovepress.com]

- 5. news-medical.net [news-medical.net]

- 6. mdpi.com [mdpi.com]

- 7. Ubiquitin-specific protease 28: the decipherment of its dual roles in cancer development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Structural basis for the bi-specificity of USP25 and USP28 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. embopress.org [embopress.org]

- 11. Structure-based discovery of potent USP28 inhibitors derived from Vismodegib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The deubiquitinase USP28 stabilizes the expression of RecQ family helicases and maintains the viability of triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacologic interrogation of USP28 cellular function in p53 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Structural basis for the bi-specificity of USP25 and USP28 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Targets: A Technical Guide to the Substrates of USP28 Affected by Usp28-IN-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the substrates of Ubiquitin-Specific Protease 28 (USP28) that are impacted by the small molecule inhibitor, Usp28-IN-2. The dysregulation of USP28, a deubiquitinating enzyme (DUB), is implicated in the progression of various cancers through the stabilization of oncoproteins and key cell cycle regulators. This compound and similar inhibitors represent a promising therapeutic strategy by promoting the degradation of these cancer-driving proteins. This document details the affected substrates, presents quantitative data on the inhibitor's effects, outlines key experimental methodologies, and visualizes the involved cellular pathways.

Key Substrates of USP28 Targeted by this compound

This compound, along with other potent USP28 inhibitors like AZ1 and FT206, functions by blocking the catalytic activity of USP28. This inhibition prevents the removal of ubiquitin chains from its target proteins, marking them for proteasomal degradation. The primary substrates affected are crucial oncogenic drivers and proteins involved in the DNA damage response.

Table 1: Key Substrates of USP28 and the Effect of Inhibition

| Substrate | Cellular Function | Effect of this compound Inhibition | Cancer Type Implication |

| c-MYC | Transcription factor, master regulator of cell proliferation, growth, and metabolism.[1][2] | Destabilization and subsequent degradation.[3][1] | Lung Squamous Cell Carcinoma (LSCC), various other cancers.[3][1] |

| c-JUN | Transcription factor involved in cell proliferation, apoptosis, and differentiation.[3] | Dramatic decrease in protein levels. | Lung Squamous Cell Carcinoma (LSCC). |

| ΔNp63 | Transcription factor essential for squamous cell identity and proliferation. | Destabilization and degradation. | Lung Squamous Cell Carcinoma (LSCC). |

| RecQ Family Helicases (e.g., RECQL5) | DNA helicases involved in maintaining genomic stability and DNA repair.[4] | Destabilization and proteasome-mediated degradation.[4] | Triple-Negative Breast Cancer (TNBC).[4] |

| CHK2 | Checkpoint kinase involved in the DNA damage response, leading to cell cycle arrest and apoptosis.[5][6] | Destabilization, though some studies show minor effects on overall DDR.[5][6][7] | General DNA damage response. |

| 53BP1 | Key protein in the DNA double-strand break repair pathway.[5][6] | Destabilization, though its functional impact is debated.[5][6][7] | General DNA damage response. |

| CLASPIN | Mediator protein in the DNA damage checkpoint, required for CHK1 activation.[4][5] | Reports are conflicting; some studies show no change in TNBC cells upon USP28 depletion.[4] | General DNA damage response. |

| NOTCH1 | Transmembrane receptor involved in cell fate decisions, proliferation, and survival.[2][8] | Destabilization.[8] | Breast Cancer, Chronic Lymphocytic Leukemia.[2][9] |

Quantitative Effects of USP28 Inhibition

The pharmacological inhibition of USP28 leads to a significant reduction in the protein levels of its key substrates. The following table summarizes available quantitative data from studies using USP28 inhibitors.

Table 2: Quantitative Reduction of USP28 Substrate Levels Upon Inhibitor Treatment

| Inhibitor | Cell Line/Model | Substrate | % Reduction in Protein Level | Reference |

| FT206 | Human LSCC cell lines | c-Myc | >65% | [10] |

| FT206 | Human LSCC cell lines | c-Jun | >80% | [10] |

| FT206 | Human LADC cell lines | c-Myc | ~60% (less pronounced than in LSCC) | [10] |

| AZ1 | MDA-MB-231, HCC1937, HCC1806 (TNBC) | Not specified | Dose-dependent decrease in cell viability (IC50 ~15-25 µM) | [4] |

Signaling Pathways and Experimental Workflows

USP28-Mediated c-MYC Stabilization Pathway

USP28 counteracts the action of the E3 ubiquitin ligase FBW7, which targets c-MYC for degradation. Inhibition of USP28 allows for the unopposed ubiquitination and subsequent degradation of c-MYC.

Caption: USP28 counteracts FBW7-mediated ubiquitination and degradation of c-MYC.

DNA Damage Response (DDR) Pathway Modulation

USP28 is recruited to sites of DNA double-strand breaks (DSBs) and has been shown to stabilize key DDR proteins.

Caption: USP28 is involved in the stabilization of DNA damage response proteins like 53BP1 and CHK2.

Experimental Workflow: Immunoprecipitation followed by Mass Spectrometry (IP-MS)

This workflow is used to identify proteins that interact with USP28, which can then be validated as substrates.

Caption: Workflow for identifying USP28-interacting proteins using IP-MS.

Experimental Protocols

Western Blotting for Protein Level Analysis

Objective: To determine the relative abundance of USP28 substrates (e.g., c-MYC, c-JUN) in cells treated with this compound versus a vehicle control.

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., LSCC or TNBC cell lines) at an appropriate density. Treat with the desired concentrations of this compound or vehicle (e.g., DMSO) for a specified time (e.g., 24-48 hours).

-

Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer (25mM Tris-HCl pH 7.5, 150mM NaCl, 1% NP-40, 1mM EDTA pH 8.0) supplemented with fresh protease and phosphatase inhibitors.[11] Scrape adherent cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA Protein Assay Kit.[11]

-

Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

-

SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target substrate (e.g., anti-c-MYC, anti-c-JUN) and a loading control (e.g., anti-GAPDH, anti-β-actin) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 5-10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again as in step 9. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities using software like ImageJ and normalize the target protein signal to the loading control.

Cell Viability (MTS/MTT) Assay

Objective: To assess the effect of this compound on the proliferation and viability of cancer cells.

Methodology:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control. Incubate for a specified period (e.g., 48-72 hours).

-

Reagent Addition: Add MTS reagent (e.g., CellTiter 96 AQueous One Solution) or MTT reagent to each well.[4][12][13]

-

Incubation: Incubate the plate for 1-4 hours at 37°C. During this time, viable cells with active metabolism will convert the tetrazolium salt into a colored formazan product.[13]

-

Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm (for MTS) or 570 nm (after solubilizing the formazan crystals for MTT) using a microplate reader.[4][13]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC50 value of the inhibitor.

Co-Immunoprecipitation (Co-IP)

Objective: To demonstrate the physical interaction between USP28 and a putative substrate in a cellular context.

Methodology:

-

Cell Lysis: Lyse cells expressing the proteins of interest in a non-denaturing lysis buffer (e.g., buffer containing 1% Triton X-100 or NP-40) with protease inhibitors.

-

Pre-clearing: Incubate the cell lysate with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody against the "bait" protein (e.g., anti-USP28) or an isotype control antibody overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Add Protein A/G beads to the lysate-antibody mixture and incubate for 1-4 hours at 4°C to capture the immune complexes.[14]

-

Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Analysis: Analyze the eluted proteins by Western blotting using an antibody against the "prey" protein (the putative interacting substrate). The presence of the prey protein in the sample immunoprecipitated with the bait antibody (but not in the control) indicates an interaction.

This guide provides a comprehensive overview of the known substrates of USP28 affected by the inhibitor this compound, along with the necessary technical information for researchers to investigate these interactions further. The continued exploration of USP28 inhibitors and their cellular targets holds significant promise for the development of novel cancer therapies.

References

- 1. USP28 deletion and small-molecule inhibition destabilizes c-MYC and elicits regression of squamous cell lung carcinoma | eLife [elifesciences.org]

- 2. What are USP28 inhibitors and how do they work? [synapse.patsnap.com]

- 3. USP28 deletion and small-molecule inhibition destabilizes c-MYC and elicits regression of squamous cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The deubiquitinase USP28 stabilizes the expression of RecQ family helicases and maintains the viability of triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A role for the deubiquitinating enzyme USP28 in control of the DNA-damage response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. uniprot.org [uniprot.org]

- 7. USP28 Is Recruited to Sites of DNA Damage by the Tandem BRCT Domains of 53BP1 but Plays a Minor Role in Double-Strand Break Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. USP28: Oncogene or Tumor Suppressor? A Unifying Paradigm for Squamous Cell Carcinoma [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Peer review in USP28 deletion and small-molecule inhibition destabilizes c-MYC and elicits regression of squamous cell lung carcinoma | eLife [elifesciences.org]

- 11. origene.com [origene.com]

- 12. thno.org [thno.org]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]

Usp28-IN-2: A Technical Guide to its Role in the DNA Damage Response

For Researchers, Scientists, and Drug Development Professionals

Introduction

The DNA Damage Response (DDR) is a complex signaling network essential for maintaining genomic integrity. A critical regulator within this network is the deubiquitinating enzyme (DUB) Ubiquitin-specific peptidase 28 (Usp28). Usp28 plays a pivotal role in stabilizing key proteins involved in cell cycle control and DNA repair, making it a compelling target for therapeutic intervention in oncology. This technical guide provides an in-depth overview of a specific Usp28 inhibitor, Usp28-IN-2, and its effects on the DNA damage response.

Usp28 has been shown to counteract the ubiquitination and subsequent degradation of several crucial DDR proteins, including 53BP1, Chk2, and Claspin.[1][2] By stabilizing these factors, Usp28 influences cell fate decisions following DNA damage, including apoptosis and cell cycle arrest. The function of Usp28 can be context-dependent, acting as either an oncogene or a tumor suppressor depending on the cellular environment.[3][4]

This guide will detail the quantitative effects of this compound and other relevant inhibitors, provide comprehensive protocols for key experimental assays, and visualize the intricate signaling pathways modulated by Usp28 inhibition.

Quantitative Data on Usp28 Inhibitors

The potency and selectivity of small molecule inhibitors are critical parameters in drug development. The following table summarizes the in vitro inhibitory concentrations (IC50) of this compound and other commonly studied Usp28 inhibitors.

| Inhibitor | Target(s) | IC50 (µM) | Cell-based Effects |

| This compound | Usp28 | 0.3 | Cytotoxicity in cancer cells, downregulation of c-Myc. |

| Usp28-IN-4 | Usp28 | 0.04 | Highly selective over other USPs; cytotoxic to cancer cells.[3] |

| AZ1 | Usp25/Usp28 | 0.6 (Usp28) | Induces cell death in colon carcinoma cells.[5] |

| FT206 | Usp28/Usp25 | 0.15 (Usp28) | Induces regression of squamous cell lung carcinoma. |

| Vismodegib | Usp28/Usp25 | 4.41 (Usp28) | Downregulates Usp28 substrate proteins c-Myc and Notch1. |

Core Signaling Pathways Modulated by Usp28

Usp28 is a key regulator of the DNA damage response, primarily through its interaction with and stabilization of proteins in the ATM/Chk2 and ATR/Chk1 signaling cascades. Inhibition of Usp28 with compounds like this compound disrupts these pathways, leading to increased DNA damage accumulation and cell cycle arrest.

Usp28 in the ATM/Chk2 Pathway

Upon DNA double-strand breaks (DSBs), the ATM kinase is activated and phosphorylates a multitude of downstream targets, including the checkpoint kinase Chk2.[6] Usp28 plays a crucial role in this pathway by stabilizing both 53BP1 and Chk2.[1][2] 53BP1 is a key factor in the repair of DSBs and the activation of p53.[7][8] By deubiquitinating and stabilizing these proteins, Usp28 promotes a robust DNA damage response. Inhibition of Usp28 leads to the degradation of 53BP1 and Chk2, impairing the signaling cascade and sensitizing cells to DNA damaging agents.

Usp28 in the ATR/Chk1 Pathway

The ATR kinase is activated by single-stranded DNA (ssDNA), which can arise from replication stress or the processing of DSBs. ATR then phosphorylates and activates Chk1, a key effector of the S and G2/M checkpoints. Usp28 has been shown to stabilize Claspin, a mediator protein required for the ATR-dependent phosphorylation of Chk1.[9][10][11] Inhibition of Usp28 with this compound can therefore lead to the degradation of Claspin, attenuation of the ATR-Chk1 signaling, and a failure to properly arrest the cell cycle in response to DNA damage.

Experimental Protocols

Detailed and reproducible protocols are fundamental to rigorous scientific research. The following sections provide step-by-step methodologies for key experiments used to characterize the effects of this compound on the DNA damage response.

In Vitro Deubiquitinase (DUB) Assay

This assay measures the enzymatic activity of Usp28 and the inhibitory effect of compounds like this compound in a cell-free system. A common method utilizes a fluorogenic substrate, such as Ubiquitin-7-Amino-4-methylcoumarin (Ub-AMC).